molecular formula C8H6ClFO2 B8751617 2-Chloro-4-fluoro-3-methoxybenzaldehyde

2-Chloro-4-fluoro-3-methoxybenzaldehyde

Cat. No.: B8751617
M. Wt: 188.58 g/mol
InChI Key: OKXJDWHYURYEOV-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-methoxybenzaldehyde is a substituted benzaldehyde derivative with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.58 g/mol. Its structure features a benzaldehyde core substituted with chlorine at position 2, fluorine at position 4, and a methoxy group at position 3. This compound is of interest in organic synthesis due to the electron-withdrawing effects of halogens (Cl and F) and the electron-donating methoxy group, which modulate its reactivity in cross-coupling, condensation, and nucleophilic substitution reactions.

Properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

2-chloro-4-fluoro-3-methoxybenzaldehyde

InChI

InChI=1S/C8H6ClFO2/c1-12-8-6(10)3-2-5(4-11)7(8)9/h2-4H,1H3

InChI Key

OKXJDWHYURYEOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)C=O)F

Origin of Product

United States

Comparison with Similar Compounds

4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS 1002344-97-9)

  • Molecular Formula : C₈H₆ClFO₂
  • Substituent Positions : Cl (position 4), F (position 2), methoxy (position 3).
  • Key Differences: The swapped positions of Cl and F alter electronic and steric effects.
  • Safety : Hazard statements include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

2-(4-Chlorophenoxy)benzaldehyde (CAS 111826-11-0)

  • Molecular Formula : C₁₃H₉ClO₂
  • Structure: Features a 4-chlorophenoxy group instead of halogens (Cl, F) directly on the benzaldehyde ring.
  • Key Differences: The phenoxy group introduces strong electron-withdrawing effects, enhancing stability but reducing electrophilicity at the aldehyde group compared to the target compound. This makes it less reactive in aldehyde-specific reactions like condensations .

Functional Group Variants

4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride (CAS 1160250-56-5)

  • Molecular Formula : C₁₅H₁₁Cl₂FO₃
  • Structure : Replaces the aldehyde group with a benzoyl chloride moiety and adds a methoxy-substituted phenylmethoxy group.
  • Key Differences : The acyl chloride functional group significantly increases reactivity, enabling participation in acylation reactions, unlike the aldehyde group in the target compound. This compound is used in pharmaceutical and agrochemical synthesis due to its versatility in forming amides and esters .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Applications
2-Chloro-4-fluoro-3-methoxybenzaldehyde Not Available C₈H₆ClFO₂ 188.58 Cl (2), F (4), OCH₃ (3) Aldehyde Organic synthesis intermediate
4-Chloro-2-fluoro-3-methoxybenzaldehyde 1002344-97-9 C₈H₆ClFO₂ 188.58 Cl (4), F (2), OCH₃ (3) Aldehyde Research reagent
2-(4-Chlorophenoxy)benzaldehyde 111826-11-0 C₁₃H₉ClO₂ 232.66 Cl (4-phenoxy), OCH₂C₆H₄Cl Aldehyde Polymer and dye synthesis
4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride 1160250-56-5 C₁₅H₁₁Cl₂FO₃ 353.15 Cl (2), F (4), OCH₃ (3), COCl Acyl chloride Pharmaceuticals, agrochemicals

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